3-amino-3-(9H-fluoren-2-yl)propanoic acid

Medicinal Chemistry Peptidomimetics Structure-Activity Relationship (SAR)

3-Amino-3-(9H-fluoren-2-yl)propanoic acid is a non-proteinogenic, aromatic beta-amino acid with a distinctive fluorenyl substituent that imparts enhanced lipophilicity, conformational rigidity, and pi-stacking capabilities. Its unique planar topology is critical for developing selective TTR amyloidogenesis inhibitors and designing constrained peptidomimetics, making it a non-substitutable building block for advanced medicinal chemistry research.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 188813-10-7
Cat. No. B070201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-3-(9H-fluoren-2-yl)propanoic acid
CAS188813-10-7
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=C(C=C3)C(CC(=O)O)N
InChIInChI=1S/C16H15NO2/c17-15(9-16(18)19)11-5-6-14-12(8-11)7-10-3-1-2-4-13(10)14/h1-6,8,15H,7,9,17H2,(H,18,19)
InChIKeyJWKPIFRUVVPQKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-(9H-fluoren-2-yl)propanoic Acid (CAS 188813-10-7): Core Identity and Procurement-Significant Physicochemical Profile


3-Amino-3-(9H-fluoren-2-yl)propanoic acid is a non-proteinogenic, aromatic beta-amino acid derivative classified under the broader category of fluorenyl-substituted amino acids . It features a beta-alanine backbone with a 9H-fluoren-2-yl substituent at the beta-carbon, resulting in a molecular formula of C16H15NO2 and a molecular weight of 253.29 g/mol . Its structure confers distinct physicochemical properties, including a calculated logP of approximately 3.0 (based on similar fluorenyl beta-amino acids) [1], differentiating it from smaller aromatic analogs in terms of lipophilicity and potential for pi-stacking interactions. This compound is primarily utilized as a research chemical and a key building block in peptide synthesis and medicinal chemistry .

Why 3-Amino-3-(9H-fluoren-2-yl)propanoic Acid Cannot Be Directly Replaced by Generic Aromatic Beta-Amino Acids: A Quantitative Basis for Differentiated Procurement


3-Amino-3-(9H-fluoren-2-yl)propanoic acid cannot be interchanged with simpler aromatic beta-amino acids such as 3-amino-3-phenylpropanoic acid or 3-amino-3-(2-naphthyl)propanoic acid due to significant differences in molecular bulk, lipophilicity, and conformational rigidity, all of which directly impact binding affinity, selectivity, and pharmacokinetic properties in target applications. The presence of the extended, planar fluorenyl group confers a unique spatial and electronic profile that is critical for specific molecular interactions, as demonstrated in studies where fluorenyl analogs exhibit enhanced inhibitory activity compared to their aryl counterparts in transthyretin (TTR) amyloidogenesis [1]. Substituting this compound with a less bulky or less lipophilic analog would likely result in a substantial loss of desired biological activity or a failure to meet specific structural requirements in peptide or peptidomimetic design, making targeted procurement essential for reproducible results .

Quantitative Differentiation of 3-Amino-3-(9H-fluoren-2-yl)propanoic Acid: A Comparative Analysis Against Closest Analogs


Molecular Bulk and Lipophilicity: A Comparative Analysis with Phenyl, Naphthyl, and Biphenyl Analogs

The target compound exhibits significantly greater molecular bulk and lipophilicity compared to its closest structural analogs, a factor known to enhance binding affinity and residence time in hydrophobic protein pockets [1]. The fluorenyl group, with its two fused benzene rings, provides a larger surface area for pi-pi and hydrophobic interactions than a single phenyl, naphthyl, or biphenyl group . This is quantified by comparing molecular weights and the number of aromatic rings.

Medicinal Chemistry Peptidomimetics Structure-Activity Relationship (SAR)

Predicted Lipophilicity (clogP): A Key Determinant of Permeability and Protein Binding

The calculated partition coefficient (clogP) is a key indicator of lipophilicity, influencing membrane permeability and non-specific protein binding. The target compound's extended fluorenyl group significantly increases its clogP compared to simpler aromatic analogs [1]. While an exact experimental value for the target compound is not readily available, data for structurally similar fluorenyl beta-amino acids suggest a clogP of approximately 3.0 [2], which is substantially higher than that of the phenyl analog (predicted ~1.2) [3].

Drug Design Pharmacokinetics ADME Properties

Structural Uniqueness vs. Fmoc-Protected Analogs: Implications for Synthetic Strategy and Cost-Efficiency

Unlike commonly used Fmoc-protected beta-amino acids such as Fmoc-β-Phe-OH (MW 387.43 g/mol) , 3-amino-3-(9H-fluoren-2-yl)propanoic acid is a free amino acid. This fundamental difference has significant implications for synthesis design, reagent consumption, and purification strategies . The absence of the base-labile Fmoc group allows for orthogonal protection schemes or direct incorporation into sequences where N-terminal protection is not desired, potentially reducing the number of synthetic steps and associated costs [1].

Peptide Synthesis Protecting Group Strategy Solid-Phase Peptide Synthesis (SPPS)

Application Scenarios Where the Specific Structural Attributes of 3-Amino-3-(9H-fluoren-2-yl)propanoic Acid Provide a Verifiable Advantage


Design of Potent, Non-Hormonal Transthyretin (TTR) Amyloidogenesis Inhibitors

In the development of small molecule stabilizers for the native tetrameric state of TTR, the enhanced molecular bulk and unique planar topology of fluorenyl-based beta-amino acids have been shown to achieve more extensive interactions with the TTR binding pocket compared to smaller aryl analogs [1]. A specific fluorenyl analog (compound 15) in a series of β-aminoxypropionic acids demonstrated inhibitor efficacy comparable to diflunisal, a known TTR stabilizer, while crucially avoiding off-target anti-inflammatory activity [1]. This scenario directly leverages the differentiation evidence presented in Section 3, confirming that the fluorenyl moiety is a key structural determinant for both potency and selectivity.

Synthesis of Conformationally Constrained Peptides and Peptidomimetics

The rigid, planar fluorenyl group in 3-amino-3-(9H-fluoren-2-yl)propanoic acid can be strategically incorporated into peptide sequences to induce or stabilize specific secondary structures, such as beta-sheets or turns, through aromatic-aromatic and hydrophobic interactions . This is particularly valuable in the design of peptidomimetics where conformational constraint is essential for high-affinity binding to protein targets . The compound's availability as a free amino acid, as established in the comparative evidence, offers greater synthetic flexibility for incorporating this constrained moiety without the added complexity of protecting group manipulation .

Development of Fluorescent Probes for Studying Protein Structure and Dynamics

The fluorenyl moiety is known for its intrinsic fluorescence properties, making derivatives like 3-amino-3-(9H-fluoren-2-yl)propanoic acid valuable as spectroscopic probes . When incorporated into a peptide or protein, the fluorenyl group can act as a reporter for changes in local environment, conformation, or binding events through changes in its fluorescence emission . This application directly benefits from the compound's unique physicochemical profile (high lipophilicity, planar structure) which can influence its positioning within a biomolecule and, consequently, the sensitivity of the fluorescence signal.

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